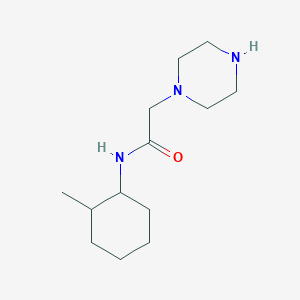![molecular formula C4H12N2O2S B1461471 [Methyl(propyl)sulfamoyl]amine CAS No. 1094790-34-7](/img/structure/B1461471.png)
[Methyl(propyl)sulfamoyl]amine
Overview
Description
“[Methyl(propyl)sulfamoyl]amine” is an organic compound that contains a total of 21 atoms, including 12 Hydrogen atoms, 4 Carbon atoms, 2 Nitrogen atoms, 2 Oxygen atoms, and 1 Sulfur atom . It also contains a total of 20 bonds, including 8 non-Hydrogen bonds, 2 multiple bonds, 3 rotatable bonds, 2 double bonds, and 1 sulfonamide (thio-/dithio-) .
Scientific Research Applications
Organic Synthesis and Reactivity
- Sulfamoyl azides, derived from secondary amines like "[Methyl(propyl)sulfamoyl]amine," have been used in the synthesis of 1-sulfamoyl-1,2,3-triazoles through reactions with alkynes. These triazoles act as progenitors for rhodium azavinyl carbenes, highlighting their utility in asymmetric additions to olefins (Culhane & Fokin, 2011).
- Research has shown effective utilization of sulfamates, like those derivable from "this compound," in the intermolecular amination of allyl alcohols, employing mercuric triflate as a catalyst. This method generates monoallylation products, demonstrating the reactivity and potential of sulfamates in synthetic chemistry (Yamamoto et al., 2011).
Material Science and Surface Modification
- A study reported the chemical modification of polymers like poly(methyl methacrylate) and poly(carbonate) for microfluidic applications. Among the modifications, amination processes involving compounds akin to "this compound" were used to enhance the functionality and performance of polymer-based microfluidic devices (Soper et al., 2002).
Medicinal Chemistry and Drug Development
- Novel sulfonated thin-film composite nanofiltration membranes have been developed using sulfonated aromatic diamine monomers for the treatment of dye solutions. This research signifies the role of sulfamoyl and related compounds in improving water flux and dye rejection capabilities of nanofiltration membranes, which are crucial for environmental and industrial applications (Liu et al., 2012).
- The inhibitory effects of novel benzylsulfamides on carbonic anhydrase enzymes have been investigated, with synthesized sulfamoyl carbamates and sulfamide derivatives showing significant inhibition. This highlights the potential therapeutic applications of sulfamoyl derivatives in treating conditions associated with dysregulated carbonic anhydrase activity (Göksu et al., 2014).
properties
IUPAC Name |
1-[methyl(sulfamoyl)amino]propane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H12N2O2S/c1-3-4-6(2)9(5,7)8/h3-4H2,1-2H3,(H2,5,7,8) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ONCMCWYFMOGPKU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN(C)S(=O)(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H12N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
152.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![[1-(5-Aminopyridin-2-yl)piperidin-4-yl]methanol](/img/structure/B1461392.png)
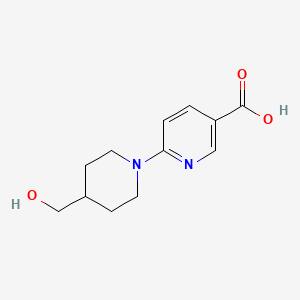
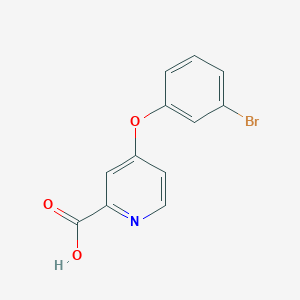
![1-[5-(4-Chloro-2-fluorophenyl)thiophen-2-yl]ethan-1-one](/img/structure/B1461395.png)
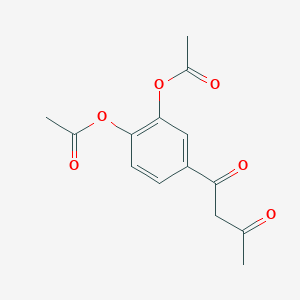
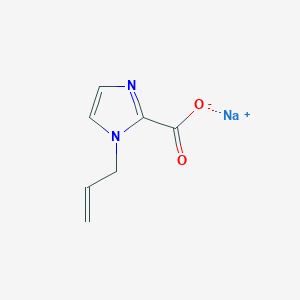
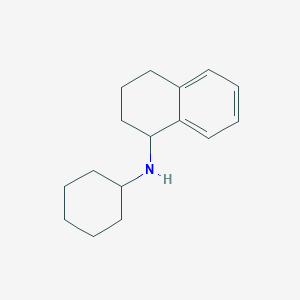
![3-[(2-Methylpropyl)sulfanyl]propan-1-amine](/img/structure/B1461400.png)
amine](/img/structure/B1461402.png)
![(Butan-2-yl)[(2,6-difluorophenyl)methyl]amine](/img/structure/B1461407.png)
![N-[2-(4-chlorophenyl)ethyl]-2-methylcyclohexan-1-amine](/img/structure/B1461409.png)
